3-Bromo-1,7-naphthyridin-8-amine
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Overview
Description
3-Bromo-1,7-naphthyridin-8-amine is a heterocyclic compound with the molecular formula C8H6BrN3. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . This compound is of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-Bromo-1,7-naphthyridin-8-amine can be achieved through several methods. One common approach involves the bromination of 1,7-naphthyridin-8-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions . Another method includes the use of multicomponent reactions (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of specific catalysts . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Bromo-1,7-naphthyridin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include arylboronic acids, NaN3, and Me3SiN3, among others . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1,7-naphthyridin-8-amine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds with potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Materials Science: The compound is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a building block for the synthesis of complex molecular architectures with wide applications in medicinal chemistry and chemical biology.
Mechanism of Action
The mechanism of action of 3-Bromo-1,7-naphthyridin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
3-Bromo-1,7-naphthyridin-8-amine can be compared with other naphthyridine derivatives such as 1,6-naphthyridines and 1,8-naphthyridines. These compounds share similar core structures but differ in their substitution patterns and biological activities . For example, 1,6-naphthyridines are known for their anticancer and anti-HIV activities, while 1,8-naphthyridines have diverse applications in medicinal chemistry and materials science .
Similar Compounds
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- 3-Amino-1,7-naphthyridine
- 3-Chloro-1,7-naphthyridine
These compounds highlight the versatility and wide range of applications of naphthyridine derivatives in various scientific fields.
Properties
IUPAC Name |
3-bromo-1,7-naphthyridin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-5-1-2-11-8(10)7(5)12-4-6/h1-4H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMLYPTVFHPYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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